molecular formula C8H10BrN5 B13321017 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13321017
M. Wt: 256.10 g/mol
InChI Key: COKDKOMZIGFDPI-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of bromine and the imidazole moiety can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the imidazole-pyrazole linkage. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-(2-imidazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c9-7-5-14(12-8(7)10)4-3-13-2-1-11-6-13/h1-2,5-6H,3-4H2,(H2,10,12)

InChI Key

COKDKOMZIGFDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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